Mkk7-cov-9 -

Mkk7-cov-9

Catalog Number: EVT-8307897
CAS Number:
Molecular Formula: C18H16N4O2
Molecular Weight: 320.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

MKK7-COV-9 is a covalent inhibitor specifically targeting the mitogen-activated protein kinase kinase 7 (MKK7). MKK7 plays a crucial role in the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in various cellular responses to stress, inflammation, and apoptosis. The compound has been developed to enhance the specificity and potency of MKK7 inhibition, making it a valuable tool in biomedical research and potential therapeutic applications.

Source and Classification

MKK7-COV-9 is classified as a covalent inhibitor, which means it forms a stable bond with its target protein, leading to prolonged inhibition of MKK7 activity. This compound is derived from high-throughput screening methods that allow for the rapid identification of effective inhibitors through functionalization techniques such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Synthesis Analysis

Methods and Technical Details

The synthesis of MKK7-COV-9 involves several key steps:

  1. High-Throughput Screening: Utilizing nanomole-scale synthesis to generate libraries of potential inhibitors.
  2. Late-Stage Functionalization: Employing CuAAC for the modification of precursor compounds without the need for extensive purification, which streamlines the process significantly .
  3. Biological Assays: The synthesized compounds are subjected to biological assays such as In-Cell Western assays to evaluate their efficacy against MKK7 .

The synthesis process allows for rapid iteration and optimization of compounds, enabling researchers to focus on the most promising candidates for further development.

Molecular Structure Analysis

Structure and Data

MKK7-COV-9 exhibits a specific molecular structure that enables its interaction with MKK7. The compound is designed to covalently bind to Cys218 within the active site of MKK7, facilitating its inhibitory action. Structural analysis through co-crystallization has provided insights into how MKK7-COV-9 fits within the binding pocket of MKK7, revealing critical interactions that contribute to its potency .

Key Structural Features

  • Covalent Binding Site: Cys218 serves as the primary site for covalent attachment.
  • Back Pocket Interaction: The compound's terminal alkyne extends into a hydrophobic pocket, enhancing binding affinity.
Chemical Reactions Analysis

Reactions and Technical Details

MKK7-COV-9 undergoes specific chemical reactions that facilitate its binding to MKK7:

  1. Covalent Bond Formation: The compound reacts with Cys218 in a nucleophilic attack mechanism, leading to irreversible inhibition of MKK7 activity.
  2. Labeling Studies: Experiments have shown that even short incubation times result in significant labeling of MKK7, indicating strong reactivity and binding efficiency .

These reactions underscore the effectiveness of MKK7-COV-9 as an inhibitor by permanently modifying its target.

Mechanism of Action

Process and Data

The mechanism by which MKK7-COV-9 exerts its inhibitory effects involves:

  1. Covalent Modification: The formation of a stable bond with Cys218 prevents MKK7 from activating downstream targets in the JNK pathway.
  2. Disruption of Signaling: By inhibiting MKK7, the compound effectively disrupts JNK signaling, which is crucial for cellular responses to stressors .

This mechanism not only highlights the specificity of MKK7-COV-9 but also its potential implications in therapeutic contexts where modulation of JNK signaling is beneficial.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

MKK7-COV-9 possesses several notable physical and chemical properties:

  • Solubility: The compound is soluble in various organic solvents, which aids in its formulation for biological assays.
  • Stability: Due to its covalent nature, once bound to MKK7, it exhibits prolonged stability compared to reversible inhibitors.

Relevant data regarding solubility and stability are critical for optimizing experimental conditions during research applications .

Applications

Scientific Uses

MKK7-COV-9 has several applications in scientific research:

  1. Cancer Research: Given its role in regulating apoptosis and cell survival pathways, it can be utilized to study cancer cell response mechanisms.
  2. Neurodegenerative Diseases: Investigating the effects of JNK signaling modulation may provide insights into diseases like Alzheimer's or Parkinson's .
  3. Inflammatory Conditions: The compound can help elucidate pathways involved in inflammation and stress responses, potentially leading to new therapeutic strategies.
Discovery and Development of MKK7-COV-9

Covalent Virtual Screening Methodologies for MKK7 Inhibitor Identification

The discovery of MKK7-COV-9 originated from advanced computational approaches designed to identify selective covalent inhibitors of mitogen-activated protein kinase kinase 7 (MAP2K7). Researchers employed specialized covalent docking algorithms, including the CovDock-VS (Virtual Screening) module within Schrödinger software, which was optimized for large-scale screening of electrophilic compounds targeting cysteine residues. This methodology enabled rapid evaluation of over 100,000 acrylamide-containing compounds by predefining reaction chemistry using SMARTS patterns and filtering poses based on noncovalent interactions critical for binding affinity [3] [9]. The DOCKovalent approach specifically addressed the challenge of covalent bond formation by simulating the orientation of electrophilic warheads relative to the catalytic cysteine residue (Cys218) in MAP2K7. Validation studies confirmed that predicted binding poses achieved an average root-mean-square deviation (RMSD) of 1.9 Å compared to experimental crystal structures, demonstrating high predictive accuracy for covalent inhibitor binding modes [9].

Virtual screening prioritized MKK7-COV-9 based on its predicted covalent docking score and formation of specific hydrogen bonds with hinge region residues (Met219 backbone). Subsequent biochemical validation revealed its exceptional selectivity profile, showing negligible inhibition (>100-fold selectivity) against 76 representative kinases and minimal proteome-wide off-target engagement in mass spectrometry-based analyses [9]. Cellular potency was confirmed through suppression of c-Jun N-terminal kinase phosphorylation (pJNK) in U2OS cells subjected to osmotic stress, with a half-maximal effective concentration (EC50) of 4.98 μM in lipopolysaccharide-stimulated primary B cells [8] [9].

Table 1: Virtual Screening Methodologies for Covalent MAP2K7 Inhibitor Discovery

Computational MethodKey FeaturesValidation MetricsReference
CovDock-VSAutomated SMARTS-based reaction handling; Pose filtering via protein-ligand interactions71-77% actives retrieved within 5% decoy library [3]
DOCKovalentReactive docking simulating Michael addition trajectory; Distance/orbital criteria1.9 Å average pose RMSD across 4 kinase targets [9]
Hierarchical Virtual ScreeningMulti-step docking with crude energy filtering progressing to MM/GBSA refinement26/37 known binders identified in top 2% of 10,000 compounds [3]

Rational Design Strategies for Selective Covalent Targeting of MAP2K7

The structural rationalization for MKK7-COV-9’s selectivity hinges on unique topological and residue-specific features of the MAP2K7 ATP-binding pocket. Among all mitogen-activated protein kinase kinase isoforms, MAP2K7 possesses the shallowest (depth: 8.2 Å) and most compact (volume: 235 ų) ATP-binding site, creating a sterically constrained environment that favors flat, compact inhibitors [4]. Crucially, MAP2K7 contains four cysteine residues within its active site, with Cys218 located in the kinase hinge region—a feature shared by only 11 human kinases. This residue served as the anchor point for covalent inhibitor design [4] [9].

MKK7-COV-9 (chemical name: 3-(1H-indazol-3-yl)-N-methyl-5-(prop-2-enoylamino)benzamide) incorporates a strategically positioned acrylamide warhead designed to exploit the nucleophilicity of Cys218. Crystallographic studies confirmed that the acrylamide carbonyl forms a hydrogen bond with the backbone NH of Met219, while the indazole moiety engages in hydrophobic interactions with the gatekeeper residue Leu126 [9]. The meta-benzamide linker was optimized to project the covalent warhead toward Cys218 (distance: 3.2 Å) while avoiding steric clashes with Leu138 in the P-loop. This spatial precision differentiates MAP2K7 from deeper kinase pockets (e.g., EGFR’s 12.3 Å depth) that accommodate bulkier substituents [4] [10].

Selectivity was further engineered through the avoidance of motifs complementary to polar regions in off-target kinases. Unlike promiscuous covalent inhibitors, MKK7-COV-9 lacks hydrogen bond donors that might engage with Glu66 in EGFR or Asp184 in JNK1, explaining its >100-fold selectivity over these kinases [9] [10].

Table 2: Structural Basis for MAP2K7-Selective Covalent Targeting

Structural FeatureMAP2K7 CharacteristicsRole in MKK7-COV-9 Design
Hinge Region CysteineCys218 solvent accessibility: 32%Acrylamide warhead placement with 3.2 Å S-C distance
ATP Pocket DimensionsDepth: 8.2 Å; Volume: 235 ųFlat indazole-benzamide scaffold minimizing steric bulk
Key Hydrogen Bond ResiduesMet219 backbone NH, Lys165 catalytic residueBenzamide carbonyl H-bond to Met219; No donor toward Lys165
Hydrophobic SubpocketsLeu126 (gatekeeper), Val72 (β2 strand)Indazole C-H hydrophobic packing with Leu126 side chain

Optimization of Covalent Binding Efficiency and Pharmacokinetic Properties

Lead optimization of MKK7-COV-9 focused on enhancing covalent reaction kinetics, cellular permeability, and metabolic stability while preserving MAP2K7 inhibitory potency. The initial hit compound exhibited suboptimal cell permeability (PAMPA Pe: 2.1 × 10⁻⁶ cm/s) due to excessive polarity (clogP: 1.2; tPSA: 98 Ų). Strategic modification replaced the carboxylic acid group with a methylamide bioisostere, reducing topological polar surface area (tPSA) to 78 Ų while maintaining hydrogen bonding capacity through the amide carbonyl [7] [9].

Covalent binding efficiency was quantified via the kinact/KI ratio, where kinact represents the maximal inactivation rate and KI the inhibitor affinity for the non-covalent complex. MKK7-COV-9 achieved a kinact/KI of 2,300 M⁻¹s⁻¹, reflecting favorable electrophile reactivity balanced with target selectivity. This parameter was optimized by tuning the acrylamide’s electrophilicity through para-substitution on the benzamide ring—electron-withdrawing groups (e.g., -F) accelerated cysteine conjugation, while electron-donating groups (e.g., -OMe) reduced off-target reactivity [7] [9].

Late-stage functionalization employed high-throughput nanomole-scale synthesis for rapid exploration of 448 azide derivatives via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This approach generated crude reaction mixtures that were directly screened in cellular In-Cell Western assays, identifying triazole variants with 20-fold improved cellular potency (EC50: 0.24 μM) without purification intermediates. Structural analysis revealed that halogenated hydroxyphenyl triazoles improved membrane permeability through intramolecular hydrogen bonding (clogP increase from 2.8 to 3.9) [7].

Table 3: Pharmacokinetic Optimization Parameters for MKK7-COV-9

PropertyInitial LeadOptimized MKK7-COV-9Optimization Strategy
MAP2K7 IC501.3 μM60 nMAcrylamide positioning via benzamide spacer
kinact/KI420 M⁻¹s⁻¹2,300 M⁻¹s⁻¹Introduction of p-fluoro substituent
Cell Permeability (PAMPA)2.1 × 10⁻⁶ cm/s8.7 × 10⁻⁶ cm/sCarboxylic acid → methylamide conversion
Metabolic Stability (HLM)12 min43 minBlocking of para-hydroxylation site
Plasma Protein Binding89%78%Reduction of lipophilic moieties

The final structural configuration of MKK7-COV-9—featuring a methylamide terminus, meta-acrylamide linkage, and unsubstituted indazole—achieved balanced pharmacokinetic properties: moderate plasma protein binding (78%), human liver microsomal half-life (t½: 43 minutes), and aqueous solubility (PBS solubility: 156 μM). These characteristics enabled its utility as a chemical probe for in vitro and ex vivo investigation of JNK pathway biology [7] [9].

Properties

Product Name

Mkk7-cov-9

IUPAC Name

3-(1H-indazol-3-yl)-N-methyl-5-(prop-2-enoylamino)benzamide

Molecular Formula

C18H16N4O2

Molecular Weight

320.3 g/mol

InChI

InChI=1S/C18H16N4O2/c1-3-16(23)20-13-9-11(8-12(10-13)18(24)19-2)17-14-6-4-5-7-15(14)21-22-17/h3-10H,1H2,2H3,(H,19,24)(H,20,23)(H,21,22)

InChI Key

OIVBYXJDKPKZFE-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC(=CC(=C1)C2=NNC3=CC=CC=C32)NC(=O)C=C

Canonical SMILES

CNC(=O)C1=CC(=CC(=C1)C2=NNC3=CC=CC=C32)NC(=O)C=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.